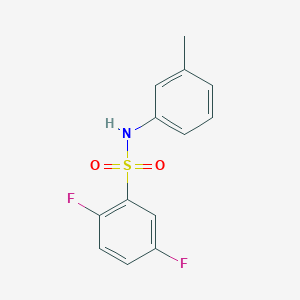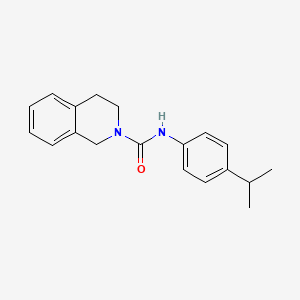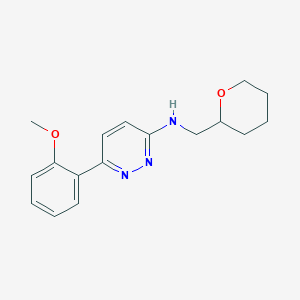![molecular formula C23H17N3O3 B5344896 3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)
3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its diverse applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is believed to be due to its ability to interact with various biological targets. The compound has been shown to inhibit the activity of enzymes such as tyrosine kinases and topoisomerases, which are involved in the regulation of cell growth and DNA replication. It has also been shown to induce apoptosis in cancer cells through the activation of the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that the compound can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that the compound can reduce tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments include its high purity, stability, and ease of synthesis. The compound is also relatively inexpensive compared to other lead compounds used in drug development. However, the compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. It also has some toxicity concerns, which need to be addressed before it can be used in clinical trials.
Future Directions
There are several future directions for the research on 3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone. One of the most significant directions is the development of new derivatives with enhanced potency and selectivity. Another direction is the investigation of the compound's mechanism of action and its interaction with biological targets. The compound's potential as a fluorescent probe and photosensitizer also needs to be explored further. Finally, the compound's toxicity and pharmacokinetics need to be studied in more detail to determine its suitability for clinical trials.
Synthesis Methods
The synthesis of 3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone involves the reaction of 3-methylanthranilic acid and 3-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds through a condensation reaction, followed by cyclization and dehydration to give the final product. The yield of the synthesis method is around 70%, and the purity of the compound can be enhanced through recrystallization.
Scientific Research Applications
3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has various scientific research applications due to its unique chemical structure and properties. One of the most significant applications is in medicinal chemistry, where it is used as a lead compound for the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
3-(3-methylphenyl)-2-[(Z)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-16-6-4-8-18(14-16)25-22(24-21-11-3-2-10-20(21)23(25)27)13-12-17-7-5-9-19(15-17)26(28)29/h2-15H,1H3/b13-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHCXISIVRUOEF-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5344813.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5344817.png)

![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5344824.png)
![4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)
![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5344841.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)

![N-[4-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5344873.png)
![N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea](/img/structure/B5344880.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5344888.png)

![4-{[(4-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5344916.png)